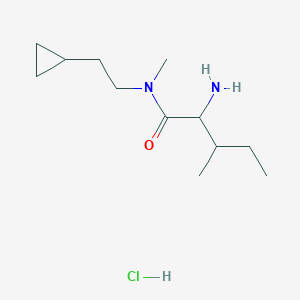
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide, also known as FMP or 3-F-4-Me-PiF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMP belongs to the class of piperidine compounds and is a derivative of the well-known compound, N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide (fentanyl).
Mécanisme D'action
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide acts on the central nervous system by binding to the mu-opioid receptors. This binding results in the inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. This compound also activates the reward centers of the brain, resulting in a feeling of euphoria. The mechanism of action of this compound is similar to that of other opioids, but its potency and selectivity for the mu-opioid receptor are higher.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound has potent analgesic properties, which make it effective in the treatment of pain. This compound also has sedative effects, which can result in drowsiness and impaired cognitive function. This compound can also cause respiratory depression, which can be life-threatening in high doses. This compound has a shorter duration of action compared to other opioids, which makes it a potential alternative for the treatment of acute pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids. This compound also has a shorter duration of action compared to other opioids, which makes it easier to study the effects of opioids on different physiological parameters. One of the limitations of this compound is its potential for abuse and addiction. Researchers need to take precautions to ensure that this compound is not misused or abused in lab experiments.
Orientations Futures
There are several future directions for the research on N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide. One of the primary directions is the development of new painkillers based on the structure of this compound. Researchers are exploring the use of this compound derivatives to develop new drugs with improved potency and selectivity for the mu-opioid receptor. Another direction is the use of this compound in the treatment of opioid addiction. Researchers are studying the potential of this compound as an alternative to other opioids for the treatment of opioid addiction. Finally, researchers are exploring the use of this compound in the treatment of other conditions such as depression and anxiety. This compound has been shown to have antidepressant and anxiolytic properties, making it a potential candidate for the development of new drugs for these conditions.
Méthodes De Synthèse
The synthesis of N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide is a complex process that involves several steps. The first step is the preparation of 4-methylpiperidine-1-carboxylic acid, which is then converted to 4-methylpiperidine-1-carboxamide. The next step involves the introduction of a fluorine atom at the third position of the propyl side chain using a fluorinating agent. The final step is the coupling of the fluorinated 4-methylpiperidine-1-carboxamide with N,N-dimethylpropionamide using a coupling agent. The overall yield of this process is around 25%, and the purity of the final product is above 99%.
Applications De Recherche Scientifique
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide has been used extensively in scientific research due to its potential applications in various fields. One of the primary research areas where this compound is used is in the development of new drugs. This compound has been shown to have potent analgesic properties, which make it a potential candidate for the development of new painkillers. This compound has also been studied for its potential use in the treatment of opioid addiction. This compound has been shown to have a lower potential for abuse and addiction compared to other opioids, making it a potential alternative for the treatment of opioid addiction.
Propriétés
IUPAC Name |
N-(3-fluoropropyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-9-3-7-13(8-4-9)10(14)12-6-2-5-11/h9H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJNIFHGSJHBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

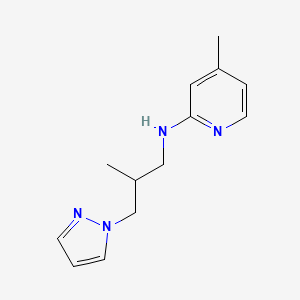
![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)
![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
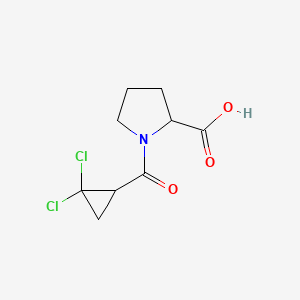
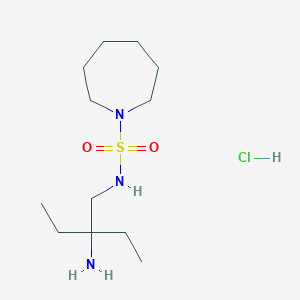
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
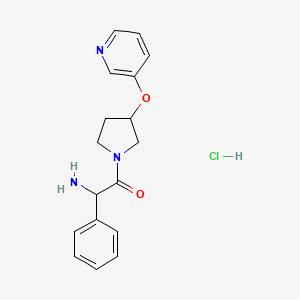
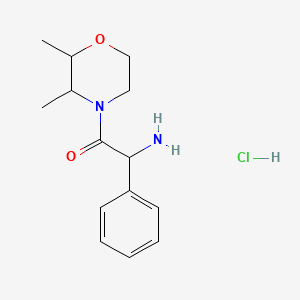
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
